molecular formula C12H16ClN B13309762 [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13309762
M. Wt: 209.71 g/mol
InChI Key: VCILTACDKQHNQF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a cyclopropylmethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is used in biochemical assays to understand its effects on cellular processes .

Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)ethylamine is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of certain industrial products where its unique chemical properties are advantageous .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(4-Chlorophenyl)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group enhances its stability and influences its interaction with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C12H16ClN/c1-9(14-8-10-2-3-10)11-4-6-12(13)7-5-11/h4-7,9-10,14H,2-3,8H2,1H3

InChI Key

VCILTACDKQHNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

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